molecular formula C6H4ClN3 B1287741 2-Amino-6-chloronicotinonitrile CAS No. 52471-07-5

2-Amino-6-chloronicotinonitrile

Cat. No. B1287741
CAS RN: 52471-07-5
M. Wt: 153.57 g/mol
InChI Key: DRPHIMYWMOWYFI-UHFFFAOYSA-N
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Description

2-Amino-6-chloronicotinonitrile is a chemical compound that is part of the broader family of nicotinonitriles. These compounds are characterized by a pyridine ring, a nitrile group, and various substituents that can modify their chemical behavior and applications. While the provided papers do not directly discuss 2-amino-6-chloronicotinonitrile, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 2-amino-6-chloronicotinonitrile.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives can be achieved through various methods. For instance, an eco-friendly catalytic route for synthesizing 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives has been described using silica-supported perchloric acid under solvent-free conditions, which highlights the possibility of synthesizing related compounds in an environmentally benign manner . Additionally, electroorganic synthesis methods have been reported for the synthesis of 6-aminonicotinic acid, which could potentially be adapted for the synthesis of 2-amino-6-chloronicotinonitrile . Furthermore, a cyanide-free synthesis of α-iminonitriles from 2-aminopyridines suggests alternative routes that avoid toxic reagents .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives can be complex and diverse. Single crystal X-ray diffraction has been used to determine the structure of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, revealing two independent molecules with similar geometric parameters . Such studies are crucial for understanding the molecular interactions and stability of these compounds, which can be informative for the analysis of 2-amino-6-chloronicotinonitrile.

Chemical Reactions Analysis

The reactivity of nicotinonitrile derivatives can be influenced by their functional groups. The presence of amino and nitrile groups can facilitate various chemical reactions, such as intermolecular dehydration reactions, which have been observed in the synthesis of α-iminonitriles . These reactions are important for the functionalization and further transformation of nicotinonitrile compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are determined by their molecular structure. For example, quantum chemistry calculations have been performed to understand the properties of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, indicating that dispersion forces significantly affect the stability of its crystal structure . Such computational studies are essential for predicting the behavior of similar compounds like 2-amino-6-chloronicotinonitrile in various environments.

Scientific Research Applications

1. Application in Regioselective Palladium-Catalyzed Amination

2-Amino-6-chloronicotinonitrile has been utilized in a highly regioselective C-2 amination process facilitated by palladium(0). This process involves coupling with N-acetyl-masked aminoarenes, yielding 4-chloro-6-anilino nicotinonitrile compounds after in situ deprotection. The scope of these original conditions has been explored for their effectiveness and limitations (Delvare, Koza, & Morgentin, 2011).

2. Synthesis of Pyrido[2,3-c]-1,2-thiazine Ring System

The compound is instrumental in the synthesis of novel pyrido[2,3-c]-1,2-thiazine ring system. This synthesis involves the reaction of 2-chloronicotinonitrile with N-methylmethanesulfonamide, leading to the formation of spectrally distinct tautomers in solution, which are crucial for further chemical analysis and synthesis (Coppola & Hardtmann, 1979).

3. Preparation of Iminopyrido[3,2-e]pyrimidines

This compound has been used in the preparation of tricyclic fused ring iminopyrido[3,2-e]pyrimidines. The process involves treating 2-chloronicotinonitrile with primary amines, leading to the formation of various substituted cyclic amidines, which are then treated with cyanogen bromide to produce imino-pyrido[3,2-e]pyrimidines, a significant development in heterocyclic chemistry (Kwok, 1978).

4. Construction of 1,6-Naphthyridin-4-one Derivatives

2-Amino-6-chloronicotinonitrile has been a starting point for the development of a practical and scalable approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. This method is crucial for the preclinical development of 1,6-naphthyridin-4-one-based MET-targeting antitumor drug candidates (Wang et al., 2020).

Safety And Hazards

2-Amino-6-chloronicotinonitrile is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of nitrilase with ideal catalytic properties is crucial for the biosynthetic route with industrial potential . Nitrilase-catalyzed hydrolysis is regarded as a promising alternative for 2-chloronicotinic acid production, which proceeds under mild conditions .

properties

IUPAC Name

2-amino-6-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPHIMYWMOWYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604988
Record name 2-Amino-6-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloronicotinonitrile

CAS RN

52471-07-5
Record name 2-Amino-6-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

11.15 g (53.6 mmol) of 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride (Example 27A) were initially charged in dioxane, 13 ml (161 mmol) of pyridine were added and the mixture was cooled to 0° C. 8.3 ml (58.95 mmol) of trifluoroacetic anhydride were added, and the reaction was warmed to RT and then stirred at 60° C. for 2 h. The reaction mixture was taken up in a mixture of ethyl acetate and sodium bicarbonate solution. The organic phase was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated on a rotary evaporator. The residue was suspended in dichloromethane:diethyl ether 3:1, and the solid was filtered off with suction and dried. This gave 5.56 g (66% of theory) of the product as a solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

11.15 g (53.6 mmol) of 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride (Example 108A) are introduced into dioxane, 13 ml (161 mmol) of pyridine are added, and the mixture is cooled to 0° C. 8.3 ml (58.95 mmol) of trifluoroacetic anhydride are added, and the reaction is allowed to warm to RT and then stirred at 60° C. for 2 h. The reaction mixture is taken up in a mixture of ethyl acetate and sodium bicarbonate solution. The organic phase is washed with saturated aqueous sodium chloride solution, dried over magnesium sulphate and concentrated in a rotary evaporator. The residue is suspended in 3:1 dichloromethane:diethyl ether, and the solid is filtered off with suction and dried. 5.56 g (66% of theory) of the product are obtained as a solid.
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